2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid
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Overview
Description
2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a structure known for its diverse applications in medicinal and industrial chemistry . This compound is characterized by the presence of hydroxyl, carboxylic acid, and methyl groups attached to the quinoline ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid
- 5,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
436087-34-2 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-8(6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
PVFIKLJONAIIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
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